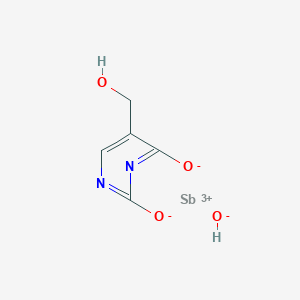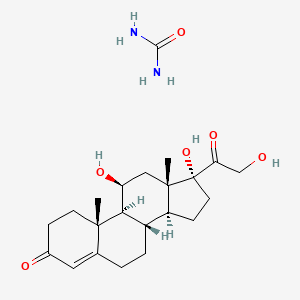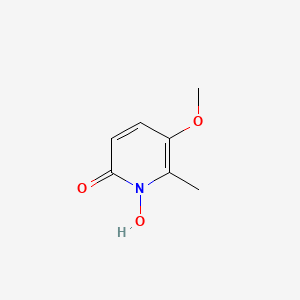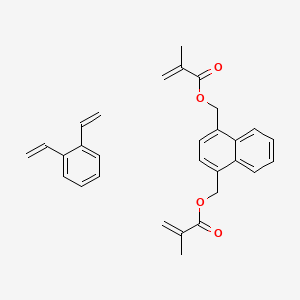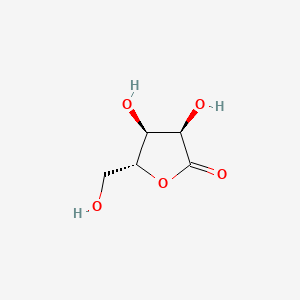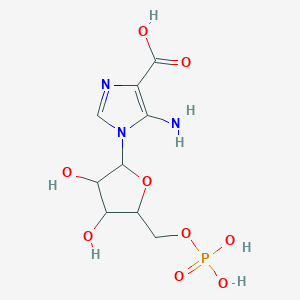
2,2,2-三氟-N-甲基-N-(三氟乙酰)乙酰胺
描述
2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide is a chemical compound with the formula C5H3F6NO2 and a molecular weight of 223.0732 . It is also known as N-Methylbis (trifluoroacetamide) .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide can be represented by the IUPAC Standard InChI: InChI=1S/C5H3F6NO2/c1-12(2(13)4(6,7)8)3(14)5(9,10)11/h1H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .科学研究应用
Gas Chromatography Derivatization
MBTFA is widely used in gas chromatography (GC) as a derivatization agent. It is particularly effective for the derivatization of alcohols and carbohydrates, including mono-, di-, tri-, and tetrasaccharides . This process transforms these compounds into more volatile derivatives, which can be more easily separated and detected in GC analysis.
Determination of Amphetamine-Type Stimulants
In forensic and clinical toxicology, MBTFA serves as an on-column derivatization agent for the identification of amphetamine-type stimulants in biological samples . This application is crucial for drug testing and legal investigations.
Analysis of Ketamine and Metabolites
MBTFA is utilized for the analysis of ketamine , norketamine , and dehydronorketamine in urine samples, using gas chromatography coupled to mass spectrometry (GC-MS) . This is important for both therapeutic drug monitoring and forensic toxicology.
Selective Acylation of Amines
The compound is capable of selectively acylating amines in the presence of hydroxyl and carboxyl groups, especially when these groups have been protected by silylation . This specificity is valuable in complex sample matrices where selective derivatization is required.
Volatile Derivatives of Carbohydrates
MBTFA produces very volatile derivatives of carbohydrates, which is beneficial for their analysis in GC. The increased volatility allows for better separation and detection of carbohydrate molecules .
Stability and Volatility in GC Analysis
The principal byproduct of MBTFA, N-methyltrifluoroacetamine , is stable and volatile, which does not interfere with subsequent GC analysis . This property ensures that the byproducts of derivatization do not complicate the analytical results.
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It may cause severe skin burns and eye damage, and may cause respiratory irritation . In case of contact with skin or eyes, immediate medical attention is required .
作用机制
Target of Action
MBTFA primarily targets highly polar, multi-functional compounds such as carbohydrates and amino acids . It is commonly used as a reagent in organic synthesis reactions .
Mode of Action
MBTFA acts as a derivatization agent in GC-MS technique . It is used as an alternative to trifluoroacetyl anhydride (TFAA) for trifluoroacylating primary and secondary amines, and the hydroxyl group under mild non-acidic conditions . It can also be used to selectively acylate amines in the presence of hydroxyl and carboxyl groups that have been protected by silylation .
Biochemical Pathways
It is known that mbtfa plays a crucial role in the alkylation process, which is a fundamental reaction in organic chemistry .
Pharmacokinetics
It is known that mbtfa is a volatile compound, which is a critical property for its role in gc-ms .
Result of Action
The principal result of MBTFA’s action is the formation of very volatile derivatives of carbohydrates . This property is crucial for its use in GC-MS, as it allows for the efficient separation and analysis of these compounds .
Action Environment
The action of MBTFA can be influenced by environmental factors. For instance, it reacts under nonacidic conditions . It is also sensitive to moisture, and thus, it should be handled and stored in a dry environment .
属性
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-(2,2,2-trifluoroacetyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F6NO2/c1-12(2(13)4(6,7)8)3(14)5(9,10)11/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGBWLXGUPTXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(F)(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218623 | |
| Record name | N-Methyl-bis(trifluoroacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | N-Methyl-bis(trifluoroacetamide) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16020 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide | |
CAS RN |
685-27-8 | |
| Record name | N-Methylbis(trifluoroacetyl)imide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-bis(trifluoroacetamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-bis(trifluoroacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Q & A
Q1: Why is MBTFA used in analytical chemistry?
A1: MBTFA is primarily used as a derivatizing agent to enhance the volatility and detectability of polar, non-volatile compounds in GC-MS analysis. [, , ]
Q2: How does MBTFA work as a derivatizing agent?
A2: MBTFA reacts with compounds containing active hydrogen atoms, such as amines, phenols, and carboxylic acids. This reaction replaces the active hydrogen with a trifluoroacetyl group, increasing the compound's volatility and improving its chromatographic behavior. [, , ]
Q3: What types of compounds can be derivatized using MBTFA?
A3: MBTFA effectively derivatizes various compound classes, including amphetamines [, ], nitrophenols [], diaminotoluenes [], beta-blockers [, ], codeine and morphine [], glucosides [], ritalinic acid [], metformin [, ], and 3-Monochloropropane-1,2-diol (3-MCPD) []. [1, 2, 4, 5, 7-12, 22]
Q4: Are there different derivatization methods using MBTFA?
A4: Yes, researchers have explored various derivatization methods using MBTFA, including traditional offline derivatization [1, 2, 4, 5, 7-12, 22] and on-line or in-injector derivatization techniques. [, ] On-line derivatization offers advantages such as reduced reagent consumption and simplified sample preparation.
Q5: Can you provide examples of MBTFA being used for specific analytes and matrices?
A5: Certainly. MBTFA derivatization has been successfully employed for detecting amphetamine derivatives in human serum and urine [], beta-blockers in human urine [, ], ritalinic acid in urine [], and metformin in human plasma and surface water. [, ]
Q6: Are there any limitations or challenges associated with using MBTFA?
A6: While generally effective, MBTFA might show varying reactivity with different analytes. For example, primary amines exhibit higher reactivity compared to secondary amines. [] Also, some studies highlighted the instability of specific MBTFA derivatives, such as those of nalorphine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Oxo-1,6-dihydrodibenzo[cd,g]indazole-3-sulfonic acid](/img/structure/B1215146.png)
![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 3-phenylacrylate](/img/structure/B1215148.png)
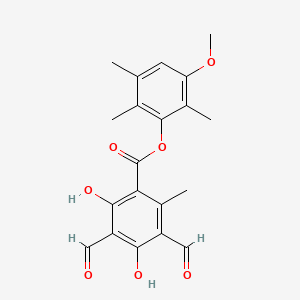


![3,13,19,26-Tetrahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaene-5,17,24-trione](/img/structure/B1215153.png)

